molecular formula C10H4F3N B6208029 2-ethynyl-4-(trifluoromethyl)benzonitrile CAS No. 2703781-95-5

2-ethynyl-4-(trifluoromethyl)benzonitrile

Cat. No. B6208029
CAS RN: 2703781-95-5
M. Wt: 195.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-4-(trifluoromethyl)benzonitrile (TFMBN) is a synthetic organic compound that has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and physiology. It belongs to a class of compounds known as nitriles, which are characterized by the presence of a nitrile group attached to a carbon atom. TFMBN has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology due to its unique physical and chemical properties.

Mechanism of Action

The mechanism of action of 2-ethynyl-4-(trifluoromethyl)benzonitrile is not fully understood. However, it is believed to interact with certain proteins and enzymes in the body, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. By inhibiting the activity of COX-2, 2-ethynyl-4-(trifluoromethyl)benzonitrile may exert its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
2-ethynyl-4-(trifluoromethyl)benzonitrile has been studied for its potential anti-inflammatory, analgesic, and anticonvulsant effects. In animal studies, 2-ethynyl-4-(trifluoromethyl)benzonitrile has been found to decrease inflammation and pain, as well as reduce seizure activity. It has also been found to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-ethynyl-4-(trifluoromethyl)benzonitrile in laboratory experiments include its availability, low cost, and ease of synthesis. It is also relatively non-toxic and has low reactivity. Its main limitation is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

Future research on 2-ethynyl-4-(trifluoromethyl)benzonitrile could include further studies on its potential anti-inflammatory, analgesic, and anticonvulsant effects. It could also be studied for its potential applications in other areas of medicine, such as cancer and neurological disorders. Additionally, further research could be conducted on its mechanism of action, as well as its potential side effects.

Synthesis Methods

2-ethynyl-4-(trifluoromethyl)benzonitrile can be synthesized in several ways. One method involves the reaction of trifluoromethylbenzyl bromide and ethynylmagnesium bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of trifluoromethylbenzaldehyde and ethynylmagnesium bromide in the presence of a base such as potassium carbonate.

Scientific Research Applications

2-ethynyl-4-(trifluoromethyl)benzonitrile has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology. It has been used in the synthesis of various biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2). It has also been used in the synthesis of various anti-inflammatory agents and analgesics. In addition, 2-ethynyl-4-(trifluoromethyl)benzonitrile has been used in the synthesis of various drugs, including anticonvulsants, antipsychotics, and antineoplastic agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-ethynyl-4-(trifluoromethyl)benzonitrile can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-nitrobenzaldehyde", "ethyl cyanoacetate", "trifluoroacetic acid", "sodium ethoxide", "acetylene", "palladium on carbon", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Nitroaldol reaction of 4-nitrobenzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide and trifluoroacetic acid to yield 4-nitrophenyl-3-oxobutanoate.", "Step 2: Reduction of 4-nitrophenyl-3-oxobutanoate with palladium on carbon and hydrogen gas to yield 4-aminophenyl-3-oxobutanoate.", "Step 3: Cyclization of 4-aminophenyl-3-oxobutanoate with acetylene in the presence of sodium hydroxide to yield 2-ethynyl-4-aminobenzonitrile.", "Step 4: Hydrolysis of 2-ethynyl-4-aminobenzonitrile with hydrochloric acid to yield 2-ethynyl-4-aminobenzoic acid.", "Step 5: Esterification of 2-ethynyl-4-aminobenzoic acid with trifluoroacetic anhydride in the presence of sodium bicarbonate to yield 2-ethynyl-4-(trifluoromethyl)benzoic acid.", "Step 6: Decarboxylation of 2-ethynyl-4-(trifluoromethyl)benzoic acid with magnesium sulfate and heat to yield 2-ethynyl-4-(trifluoromethyl)benzonitrile.", "Step 7: Purification of 2-ethynyl-4-(trifluoromethyl)benzonitrile by recrystallization from a mixture of diethyl ether, methanol, and water." ] }

CAS RN

2703781-95-5

Molecular Formula

C10H4F3N

Molecular Weight

195.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.